2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid

Physicochemical profiling Fragment-based drug discovery Lead-likeness

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid (CAS 1706454-49-0), also named [Methyl-(6-pyrazol-1-yl-pyrimidin-4-yl)-amino]-acetic acid, is a heterocyclic glycine derivative belonging to the pyrazolopyrimidine class. Its core structure consists of a pyrimidine ring N-substituted with a pyrazole and further functionalized with an N-methylaminoacetic acid side chain, yielding a molecular formula of C10H11N5O2 and a molecular weight of 233.23 g/mol.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
CAS No. 1706454-49-0
Cat. No. B1434730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid
CAS1706454-49-0
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC=NC(=C1)N2C=CC=N2
InChIInChI=1S/C10H11N5O2/c1-14(6-10(16)17)8-5-9(12-7-11-8)15-4-2-3-13-15/h2-5,7H,6H2,1H3,(H,16,17)
InChIKeyWOUOLAXJQLROQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid (CAS 1706454-49-0): A Fragment-Like Pyrazolopyrimidine Building Block with Computed Physicochemical Differentiation


2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid (CAS 1706454-49-0), also named [Methyl-(6-pyrazol-1-yl-pyrimidin-4-yl)-amino]-acetic acid, is a heterocyclic glycine derivative belonging to the pyrazolopyrimidine class. Its core structure consists of a pyrimidine ring N-substituted with a pyrazole and further functionalized with an N-methylaminoacetic acid side chain, yielding a molecular formula of C10H11N5O2 and a molecular weight of 233.23 g/mol [1]. The compound is characterized by computed physicochemical properties including an XLogP3-AA of 0.6, a topological polar surface area (TPSA) of 84.1 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, positioning it within fragment-like chemical space (MW < 250 Da, clogP < 1) relevant to early-stage drug discovery [1].

Why Generic Pyrazolopyrimidine Acetic Acid Analogs Cannot Substitute for 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid in Structure-Activity Relationship Studies


Within the pyrazolopyrimidine acetic acid chemical space, seemingly minor structural alterations—such as replacing the N-methylamino linker with an ether oxygen or relocating the acetic acid attachment point—produce measurable shifts in key molecular descriptors including lipophilicity (XLogP3-AA), polar surface area (TPSA), and hydrogen-bonding capacity [1][2]. The presence of a tertiary N-methylamino group in the target compound introduces distinct conformational flexibility (four rotatable bonds) and a specific H-bond acceptor pattern that cannot be replicated by ether-linked (O-linked) or carbon-linked analogs. Consequently, generic substitution in a medicinal chemistry campaign, fragment-based screening library, or biochemical assay risks altering target binding, solubility, and pharmacokinetic profiles, thereby undermining SAR continuity and data reproducibility [1][2].

Quantitative Evidence Guide: Direct Physicochemical and Structural Comparator Analysis for 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid


Molecular Weight and Lipophilicity (XLogP3-AA) Comparison Against the Direct Ether-Linked Analog

The target compound (MW 233.23 g/mol, XLogP3-AA 0.6) exhibits a higher molecular weight and increased computed lipophilicity compared to its closest structural analog, 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid (MW 220.18 g/mol, XLogP3-AA 0.4) [1][2]. The addition of the N-methyl group contributes 13.05 g/mol and shifts the logP by +0.2 units, which can influence membrane permeability and non-specific binding in biochemical assays [1][2].

Physicochemical profiling Fragment-based drug discovery Lead-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Differentiation from the Ether Analog

The target compound possesses a TPSA of 84.1 Ų, which is 6.0 Ų lower than the 90.1 Ų TPSA of its ether-linked analog [1][2]. Both compounds share identical hydrogen bond donor (1) and acceptor (6) counts, but the N-methyl substitution in the target compound reduces the polar surface contribution by replacing an ether oxygen with a tertiary amine, potentially enhancing passive membrane permeability while retaining aqueous solubility [1][2].

Polar surface area Hydrogen bonding Drug-likeness

Fragment-Likeness Compliance and Rule-of-Three (Ro3) Profiling Against the Pyrazolopyrimidine Scaffold Class

The target compound fully complies with the Rule of Three (Ro3) criteria for fragment-based drug discovery: MW 233.23 (<300), XLogP3 0.6 (≤3), HBD 1 (≤3), and HBA 6 (≤3) [1]. By contrast, the extensively optimized NaPi2a inhibitor clinical candidate PF-06869206 (MW ~499 g/mol, IC50 380 nM) resides in lead-like space and cannot serve as a fragment probe [2]. Within the broader class of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives described in Bayer patent US20200055842A1, many elaborated analogs exceed Ro3 parameters, making the target compound a uniquely suitable minimal pharmacophore for fragment growing and linking strategies [3].

Fragment-based screening Rule of Three Chemical probe

Synthetic Utility: The N-Methylaminoacetic Acid Moiety as a Diversifiable Amine Handle for Library Synthesis

The target compound incorporates a tertiary N-methylamino group directly attached to the pyrimidine 4-position and terminating in a carboxylic acid, providing a single, unambiguous site for amide bond formation with a diverse range of amine coupling partners [1]. In contrast, the ether analog (CAS 2097967-25-2) and pyrazolo[1,5-a]pyrimidine-2-acetic acid (CAS 1159983-05-7) lack this tertiary amine, offering only an ether oxygen or a direct C–C linkage to the acetic acid, which limits the scope of subsequent N-functionalization chemistry [2]. Furthermore, the target compound is commercially available at a certified purity of 97% (HPLC) from multiple suppliers including Chemenu (Catalog No. CM508357) and MolCore, validated under ISO quality systems for pharmaceutical R&D procurement .

Parallel synthesis Amide coupling Building block

Validated Research and Industrial Application Scenarios for 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid Based on Quantitative Evidence


Fragment-Based Screening for Kinase and Phosphate Transporter Targets

With full Rule-of-Three compliance (MW 233.23, XLogP3 0.6) and a TPSA of 84.1 Ų, the target compound is ideally configured for high-concentration fragment screening by SPR, NMR, or thermal shift assays against the NaPi2a (SLC34A1) phosphate transporter or related kinase targets within the pyrazolopyrimidine pharmacophore family [1][3]. Its fragment-like properties minimize the risk of aggregation-based false positives common with larger, lead-like analogs such as PF-06869206 [3].

Focused Compound Library Synthesis via Sequential Amide Coupling and N-Alkylation

The N-methylaminoacetic acid moiety enables a two-step diversification strategy: (1) amide coupling of the carboxylic acid with diverse amine building blocks, followed by (2) N-alkylation of the tertiary amine. This synthetic versatility is absent in the ether-linked analog (CAS 2097967-25-2) and pyrazolo[1,5-a]pyrimidine-2-acetic acid (CAS 1159983-05-7), making the target compound the preferred scaffold for parallel library generation in medicinal chemistry campaigns [1][2].

Physicochemical Reference Standard for Pyrazolopyrimidine SAR Studies

The target compound's computed XLogP3-AA of 0.6 and TPSA of 84.1 Ų serve as a baseline for tracking lipophilicity and polarity shifts during lead optimization of 6-(1H-pyrazol-1-yl)pyrimidine derivatives. When synthesizing analogs described in the Bayer patent family US20200055842A1, researchers can use this compound as an internal reference to assess the impact of added substituents on physicochemical properties and ligand efficiency metrics [1][4].

Chemical Probe for N-Methylamino Linker Selectivity Profiling in Biological Assays

In biochemical assays targeting the NaPi2a phosphate cotransporter or pyrazolopyrimidine-sensitive kinases, the target compound's unique N-methylamino linker distinguishes it from O-linked and C-linked analogs, enabling researchers to probe the contribution of the tertiary amine to target engagement and selectivity. This is critical for establishing SAR, as the linker atom identity (N vs. O vs. C) is known to modulate binding affinity in pyrimidine-based inhibitors [1][3].

Quote Request

Request a Quote for 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.